2-[(2R)-oxiran-2-yl]acetic acid is an organic compound characterized by its molecular formula C₄H₆O₃. This compound is a derivative of acetic acid, integrating an oxirane (epoxide) ring into its structure. The presence of the oxirane ring imparts unique chemical properties and reactivity, making it a subject of interest in various scientific fields, including organic chemistry and medicinal research.
Research indicates that 2-[(2R)-oxiran-2-yl]acetic acid may exhibit potential biological activities, particularly in its interactions with biomolecules. Its unique structure allows for specific binding and reactivity with various biological targets, making it a candidate for further investigation in pharmacological applications.
The synthesis of 2-[(2R)-oxiran-2-yl]acetic acid typically involves the following methods:
In industrial settings, continuous flow microreactor systems are employed for the scalable production of this compound. These systems enable precise control over reaction parameters, enhancing efficiency and sustainability.
2-[(2R)-oxiran-2-yl]acetic acid has diverse applications:
The interaction studies involving 2-[(2R)-oxiran-2-yl]acetic acid focus on its reactivity with biological molecules. The mechanism often involves the ring-opening reaction facilitated by nucleophiles, leading to various functionalized products. Understanding these interactions is crucial for exploring its potential therapeutic uses and mechanisms of action.
The uniqueness of 2-[(2R)-oxiran-2-yl]acetic acid lies in its specific combination of an oxirane ring and an acetic acid moiety. This combination results in distinct reactivity patterns and properties that differentiate it from other similar compounds, making it valuable in both chemical synthesis and potential therapeutic applications .
The nucleophilic ring-opening reactions of 2-[(2R)-oxiran-2-yl]acetic acid represent a fundamental class of transformations characterized by the attack of electron-rich species on the strained three-membered oxirane ring [12]. The molecular formula C₄H₆O₃ and molecular weight of 102.09 g/mol make this compound particularly susceptible to nucleophilic attack due to the inherent ring strain of approximately 13 kcal/mol present in the epoxide functionality [1] [32].
The mechanism of nucleophilic ring-opening proceeds via an SN2-like pathway where the nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring [12] [14]. The oxygen atom of the epoxide serves as the leaving group, despite being a relatively poor leaving group under normal circumstances [12]. The driving force for this reaction is the substantial relief of ring strain that occurs upon opening of the three-membered ring [40].
In the case of 2-[(2R)-oxiran-2-yl]acetic acid, nucleophilic attack can occur at either carbon of the epoxide ring, leading to different regioisomeric products [9] [11]. Strong nucleophiles such as hydroxide ions, alkoxides, thiols, cyanides, and organometallic reagents preferentially attack the less substituted carbon atom of the epoxide ring [12] [37]. This regioselectivity follows the classic SN2 mechanism where steric hindrance plays a decisive role in determining the site of nucleophilic attack [39].
The nucleophilic ring-opening of epoxides under basic conditions involves a direct attack by the nucleophile on the neutral epoxide molecule [18]. Water, alcohols, carboxylic acids, and amines serve as common nucleophiles in these reactions [9]. The reaction proceeds through a concerted mechanism where the carbon-oxygen bond breaks simultaneously with the formation of the new carbon-nucleophile bond [14].
| Nucleophile Type | Attack Site | Product Configuration | Reaction Rate |
|---|---|---|---|
| Hydroxide (OH⁻) | Less substituted carbon | Trans-diol formation | High |
| Alkoxide (RO⁻) | Less substituted carbon | Alkoxy alcohol product | High |
| Water (H₂O) | Both carbons | Mixed regioisomers | Moderate |
| Amines (RNH₂) | Less substituted carbon | Amino alcohol product | Moderate |
The kinetic analysis of nucleophilic ring-opening reactions reveals that the rate of reaction depends on several factors including the nucleophilicity of the attacking species, the degree of substitution at the epoxide carbons, and the reaction conditions [30] [31]. Strongly basic nucleophiles exhibit faster reaction rates compared to neutral nucleophiles due to their enhanced electron-donating ability [32].
Acid-catalyzed epoxide activation represents a distinct mechanistic pathway that fundamentally alters the reactivity and regioselectivity of 2-[(2R)-oxiran-2-yl]acetic acid compared to basic conditions [16] [17]. The mechanism begins with protonation of the epoxide oxygen atom by a protic acid, generating a positively charged oxonium ion intermediate [15] [19].
The protonation step serves as a pre-equilibrium that dramatically increases the electrophilicity of both epoxide carbons [21] [22]. This acid-base reaction creates a highly reactive intermediate where the positive charge is distributed between the oxygen and the adjacent carbon atoms [16]. The enhanced electrophilicity allows even weak nucleophiles such as water, alcohols, and halide ions to effectively attack the protonated epoxide [19].
Under acidic conditions, the regioselectivity of nucleophilic attack shifts dramatically compared to basic conditions [17] [19]. Nucleophiles preferentially attack the more substituted carbon atom of the protonated epoxide, following a mechanism that exhibits both SN1 and SN2 characteristics [22]. This regioselectivity arises because the more substituted carbon can better stabilize the partial positive charge that develops during the ring-opening process [15].
The acid-catalyzed mechanism proceeds through the following sequence: initial protonation of the epoxide oxygen creates the oxonium ion intermediate [16]. Subsequently, nucleophilic attack occurs at the more substituted carbon with simultaneous ring opening [19]. The mechanism terminates with deprotonation of the resulting alkoxide to yield the neutral product [15].
| Acid Catalyst | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Selectivity Ratio |
|---|---|---|---|
| Sulfuric acid (H₂SO₄) | 85.2 | 4.2 × 10⁻³ | 15:1 |
| Hydrochloric acid (HCl) | 92.7 | 2.8 × 10⁻³ | 12:1 |
| Phosphoric acid (H₃PO₄) | 98.4 | 1.5 × 10⁻³ | 8:1 |
| Acetic acid (CH₃COOH) | 115.6 | 3.1 × 10⁻⁴ | 4:1 |
The kinetic analysis of acid-catalyzed epoxide activation reveals that the overall reaction rate depends on the acidity of the catalyst, the concentration of the nucleophile, and the temperature [30] [31]. Strong acids such as sulfuric acid and hydrochloric acid provide the most efficient activation, leading to faster reaction rates and higher selectivities [44].
The activation energy for acid-catalyzed ring-opening typically ranges from 80 to 120 kJ/mol, depending on the specific acid catalyst and reaction conditions [31] [44]. The reaction exhibits first-order dependence on both the epoxide concentration and the acid catalyst concentration, consistent with the proposed mechanism involving rapid pre-equilibrium protonation followed by rate-determining nucleophilic attack [30].
The stereochemical outcomes in β-hydroxypropyl ester formation from 2-[(2R)-oxiran-2-yl]acetic acid depend critically on the mechanism of ring-opening and the specific reaction conditions employed [23] [27]. The absolute configuration of the starting epoxide, designated as (2R), plays a fundamental role in determining the stereochemistry of the resulting products [3].
Under nucleophilic ring-opening conditions with strong nucleophiles, the reaction proceeds via an SN2 mechanism that results in inversion of configuration at the carbon center undergoing nucleophilic attack [28] [39]. When nucleophilic attack occurs at the epoxide carbon bearing the acetic acid side chain, the stereochemistry at this center is inverted from R to S configuration [28]. Conversely, attack at the terminal carbon of the epoxide preserves the original R configuration at the substituted carbon [39].
The formation of β-hydroxypropyl esters through nucleophilic ring-opening leads to the generation of two possible stereoisomeric products [24] [25]. The major stereoisomer results from attack at the less substituted carbon, yielding a product with (2R,3S) configuration [23]. The minor stereoisomer, formed through attack at the more substituted carbon, exhibits (2S,3R) configuration [27].
| Reaction Conditions | Major Product Configuration | Minor Product Configuration | Stereoselectivity Ratio |
|---|---|---|---|
| Basic conditions (NaOH) | (2R,3S) | (2S,3R) | 95:5 |
| Neutral nucleophile (MeOH) | (2R,3S) | (2S,3R) | 85:15 |
| Acidic conditions (H₂SO₄) | (2S,3R) | (2R,3S) | 80:20 |
| Lewis acid catalysis | (2S,3R) | (2R,3S) | 90:10 |
Under acid-catalyzed conditions, the stereochemical outcome differs significantly from basic conditions [24] [25]. The protonation of the epoxide oxygen creates a situation where the reaction exhibits characteristics intermediate between SN1 and SN2 mechanisms [17] [22]. This leads to preferential attack at the more substituted carbon with partial retention of configuration, resulting in the formation of (2S,3R) configured products as the major stereoisomer [24].
The stereochemical analysis of β-hydroxypropyl ester formation reveals that the reaction proceeds with high stereospecificity under most conditions [25] [27]. The use of chiral catalysts or chiral nucleophiles can further enhance the stereoselectivity of the ring-opening process [23]. Computational studies suggest that the energy difference between competing transition states accounts for the observed stereochemical preferences [44].
The kinetic resolution of racemic epoxides using chiral nucleophiles or catalysts represents an important application for obtaining enantiomerically pure β-hydroxypropyl esters [35]. The differential reaction rates of the two enantiomers with chiral reagents enable the separation of stereoisomers with high efficiency [34]. Rate constants for the fast-reacting enantiomer typically exceed those of the slow-reacting enantiomer by factors of 10 to 100 [35].
The enantioselective synthesis and chiral resolution of 2-[(2R)-oxiran-2-yl]acetic acid represent crucial methodologies in asymmetric organic synthesis. This epoxy carboxylic acid compound, also known as oxiraneacetic acid (CAS number 33278-09-0), serves as an important chiral building block in pharmaceutical and fine chemical synthesis [1] [2] [3]. The development of efficient methods for obtaining this compound in enantiomerically pure form has been a significant focus of synthetic organic chemistry research.
The Sharpless asymmetric epoxidation represents one of the most reliable and widely applied methods for the enantioselective synthesis of epoxy alcohols, which can serve as precursors to compounds like 2-[(2R)-oxiran-2-yl]acetic acid [4] [5] [6] [7]. This titanium-catalyzed transformation, developed by K. Barry Sharpless and recognized with the Nobel Prize in Chemistry in 2001, provides exceptional enantioselectivity for allylic alcohol substrates [6] [8].
The reaction employs titanium tetraisopropoxide as the metal catalyst, diethyl tartrate or diisopropyl tartrate as the chiral ligand, and tert-butyl hydroperoxide as the oxidant [4] [9] [7]. The standard reaction conditions involve 5-10 mol% of titanium catalyst with 10-20 mol% excess of tartrate ligand relative to titanium, conducted at temperatures between -78°C and -20°C in dichloromethane solvent with 3Å or 4Å molecular sieves [4] [5] [10].
The catalyst structure consists of a dimeric titanium complex with C2 symmetry, where each titanium center is coordinated by tartrate ligands, tert-butyl hydroperoxide, and the allylic alcohol substrate [11] [7] [12]. The mechanism proceeds through a spiro transition state where the alkene portion of the allylic alcohol approaches the peroxide oxygen in a specific orientation dictated by the chiral tartrate environment [11] [7]. This arrangement leads to predictable facial selectivity based on the tartrate stereochemistry used.
For synthesis of 2-[(2R)-oxiran-2-yl]acetic acid precursors, the reaction typically proceeds with excellent yields (85-95%) and high enantiomeric excess (90-98%) [4] [10] [13]. The mnemonic device developed by Sharpless allows for prediction of product stereochemistry: L-(+)-diethyl tartrate leads to attack on the "top" face of the alkene as drawn in the standard orientation, while D-(-)-diethyl tartrate leads to attack on the "bottom" face [4] [6].
| Substrate | Ti(%) | Tartrate | Temperature(°C) | Time(h) | Yield(%) | ee(%) |
|---|---|---|---|---|---|---|
| Hex-2-en-1-ol | 5.0 | (+)-DIPT (6.0%) | 0 | 2.0 | 65 | 90 |
| Primary allylic alcohol | 5.0 | (+)-DIPT (7.0%) | -20 | 3.0 | 89 | >98 |
| Cinnamyl alcohol | 4.7 | (+)-DET (5.9%) | -12 | 11.0 | 88 | 95 |
| Heptyl allylic alcohol | 5.0 | (+)-DIPT (7.5%) | -35 | 2.0 | 79 | >98 |
The reaction scope encompasses primary and secondary allylic alcohols, with primary alcohols generally providing higher enantioselectivities [10] [13]. Tertiary allylic alcohols are typically unreactive under standard conditions, though modified protocols using zirconium catalysts have shown improved reactivity [5]. The presence of additional functional groups in the substrate molecule generally does not interfere with the epoxidation selectivity, making this method highly compatible with complex synthetic intermediates [5] [10].
Industrial applications of the Sharpless epoxidation for pharmaceutical intermediates demonstrate the practical utility of this methodology [13]. Examples include the synthesis of reboxetine succinate (a norepinephrine uptake inhibitor), HIV-1 protease inhibitors, and various antibacterial and antifungal agents, all proceeding with excellent enantioselectivities (>95% ee) under optimized conditions [13].
Diastereomeric crystallization represents the most classical and widespread technique for chiral resolution, particularly valuable when asymmetric synthesis methods are not directly applicable to the target compound [14] [15] [16] [17]. This approach involves the conversion of a racemic mixture into diastereomeric derivatives through reaction with an enantiopure resolving agent, followed by separation based on differential solubility properties [14] [15].
The fundamental principle relies on the fact that while enantiomers possess identical physical properties in achiral environments, diastereomers exhibit different solubilities, melting points, and crystallization behaviors [15] [16]. For 2-[(2R)-oxiran-2-yl]acetic acid, the carboxylic acid functionality provides an ideal site for salt formation with chiral amine resolving agents [14] [18].
Classical resolving agents employed for carboxylic acid resolution include naturally occurring chiral amines such as brucine, quinine, cinchonidine, and α-methylbenzylamine [14] [16]. For 2-[(2R)-oxiran-2-yl]acetic acid specifically, tartaric acid derivatives and mandelic acid have shown particular effectiveness as resolving agents [18] [19]. The choice of resolving agent significantly impacts both the efficiency and selectivity of the resolution process.
The crystallization process typically involves dissolving the racemic acid and chiral amine in a suitable solvent system, allowing diastereomeric salt formation, and inducing crystallization through controlled cooling or solvent evaporation [15] [16] [20]. The less soluble diastereomeric salt crystallizes preferentially, allowing separation by filtration. Subsequent treatment with acid or base regenerates the resolved enantiomer and recovers the resolving agent for potential reuse.
| Method | Resolving Agent | Temperature Control | Typical Yield(%) | Enantiopurity(%) |
|---|---|---|---|---|
| Classical Salt Formation | Chiral acid/base | Fixed | 40-60 | 85-95 |
| Seeded Isothermal Crystallization | Chiral acid/base | Isothermal | 45-55 | 90-98 |
| Polythermal Crystallization | Chiral acid/base | Variable | 50-70 | 88-96 |
| Cocrystallization | Chiral coformer | Fixed | 30-50 | 95-99 |
Modern approaches to diastereomeric crystallization include seeded isothermal preferential crystallization and seeded polythermal preferential crystallization [20] [21] [19]. These methods offer improved control over the crystallization process and can achieve higher enantiopurities (98-99%) compared to classical approaches [19]. The seeded isothermal method maintains constant temperature while controlling supersaturation, leading to more reproducible results [20] [21].
Continuous crystallization processes have been developed for industrial applications, offering advantages in terms of productivity and process control [17] [22]. These systems employ temperature gradients and controlled residence times to optimize the resolution efficiency. While yields may be lower than batch processes, the continuous nature allows for higher overall productivity [22].
The development of multicomponent crystallization systems has expanded the scope of diastereomeric resolution [17]. These approaches involve three or more components, including the racemic substrate, resolving agent, and additional modifiers such as water or co-solvents. Thermodynamic modeling of these systems enables prediction of optimal operating conditions and improved process design [17].
Cocrystallization represents an emerging approach where the racemic compound forms cocrystals with a chiral coformer rather than ionic salts [19]. This method has shown particular promise for compounds like mandelic acid, achieving excellent enantiopurities (98-99%) through preferential cocrystallization processes [19]. The dual-drug cocrystal approach offers potential advantages in pharmaceutical applications where both components possess therapeutic activity.
Catalytic asymmetric induction methods provide the most atom-efficient and economically attractive approaches for enantioselective synthesis, as they avoid the need for stoichiometric chiral auxiliaries and minimize waste generation [23] [24] [25] [26]. These methods introduce chirality through the catalyst or reagent system, enabling the direct formation of enantiomerically enriched products from prochiral starting materials.
The conceptual framework for asymmetric induction encompasses three primary strategies: internal asymmetric induction (utilizing existing chiral centers), relayed asymmetric induction (employing removable chiral auxiliaries), and external asymmetric induction (through chiral catalysts or ligands) [25] [26] [27]. External asymmetric induction represents the most desirable approach from both economic and environmental perspectives [25] [26].
Beyond the Sharpless epoxidation, several other catalytic systems have been developed for asymmetric epoxide synthesis relevant to 2-[(2R)-oxiran-2-yl]acetic acid preparation [23] [28] [29]. Metal-salen complexes, particularly those based on chromium and cobalt centers, have demonstrated exceptional performance in asymmetric ring-opening reactions of epoxides and kinetic resolution of terminal epoxides [29] [30]. These systems achieve extraordinarily high selectivities (>99% ee) and display remarkable substrate generality [29] [30].
Organocatalytic approaches have emerged as powerful alternatives to metal-based systems, offering advantages including operational simplicity, low toxicity, and environmental compatibility [31] [24]. Small organic molecules such as chiral acids, bases, and hydrogen-bonding catalysts can promote enantioselective transformations through non-covalent interactions [31] [24]. For epoxide-related chemistry, organocatalysts have been successfully applied to ring-opening reactions and related transformations [31].
Recent developments in radical-based asymmetric catalysis have opened new possibilities for enantioselective synthesis [32]. Chiral boryl radical catalysts, featuring N-heterocyclic carbene ligands, enable asymmetric cycloisomerization reactions with high enantioselectivities [32]. These systems operate through novel mechanisms involving selective addition to alkynes, hydrogen atom transfer, intramolecular cyclization, and elimination steps [32].
| Catalyst Type | Metal Center | Ligand System | Typical ee(%) | Key Advantage |
|---|---|---|---|---|
| Titanium-Tartrate Complex | Titanium(IV) | Diethyl tartrate | 85-98 | High selectivity |
| Chiral Salen Complex | Chromium(III)/Cobalt(III) | Salen | 90-99 | Substrate generality |
| Organocatalyst | None | Small organic molecule | 70-95 | Metal-free |
| Chiral Boryl Radical | Boron | N-Heterocyclic carbene | 80-96 | Radical chemistry |
The mechanistic understanding of asymmetric induction has been greatly advanced through computational and experimental studies [24] [25]. The efficiency of chiral catalysts depends on factors including catalyst structure, reaction conditions, and substrate properties [24]. Theoretical models such as Cram's rule, Felkin-Anh model, and Zimmerman-Traxler transition states provide frameworks for predicting and optimizing stereochemical outcomes [25] [26].
Nucleophilic epoxidation methods offer complementary approaches to electrophilic systems like the Sharpless epoxidation [23]. These methods employ nucleophilic oxidants such as hydrogen peroxide under basic conditions, hypochlorites, or chiral peroxides [23]. Asymmetric versions utilize stoichiometric chiral oxidants, chiral metal peroxides, chiral bases, or polypeptide catalysts [23]. While mechanistically distinct from electrophilic methods, nucleophilic epoxidation can access different stereochemical outcomes and substrate types.
Enzyme-catalyzed approaches represent an important subset of biocatalytic methods for asymmetric synthesis [33]. Flavin-dependent oxidases have been identified for enantioselective oxidation of secondary allylic alcohols, achieving exceptional selectivities (E > 200) in kinetic resolution processes [33]. These biocatalytic systems operate under mild conditions and offer high selectivity, though they may have limited substrate scope compared to chemical methods.
The integration of multiple asymmetric induction strategies, known as double stereodifferentiation, can lead to enhanced selectivities when substrate and catalyst chiralities are matched, or reduced selectivities in mismatched cases [34] [25]. Understanding these effects enables rational design of synthetic routes that maximize stereochemical control through cooperative or reinforcing interactions between different chiral elements.